molecular formula C9H10ClNO3S B4571227 ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE

Cat. No.: B4571227
M. Wt: 247.70 g/mol
InChI Key: ZIPOMNPESRDMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE typically involves the condensation of 5-chloro-2-thiophenecarboxylic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
  • Ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}acetate
  • Ethyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}acetate

Comparison: ETHYL 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine or methyl groups), this compound may exhibit distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-2-14-8(12)5-11-9(13)6-3-4-7(10)15-6/h3-4H,2,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPOMNPESRDMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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